
7-(Diethylamino)-1,4-difluoro-3H-phenoxazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Diethylamino)-1,4-difluoro-3H-phenoxazin-3-one is a synthetic organic compound known for its unique chemical properties and applications in various scientific fields This compound is part of the phenoxazinone family, which is characterized by a tricyclic structure containing nitrogen and oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Diethylamino)-1,4-difluoro-3H-phenoxazin-3-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-(diethylamino)-2-hydroxybenzaldehyde with diethyl malonate, followed by cyclization and fluorination reactions. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as p-toluenesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods aim to optimize yield and purity while minimizing production costs. The use of automated reactors and advanced purification techniques, such as column chromatography and recrystallization, ensures the efficient production of high-quality compounds .
Analyse Chemischer Reaktionen
Types of Reactions
7-(Diethylamino)-1,4-difluoro-3H-phenoxazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The difluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various substituted phenoxazinone derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents .
Wissenschaftliche Forschungsanwendungen
7-(Diethylamino)-1,4-difluoro-3H-phenoxazin-3-one has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe in various analytical techniques due to its strong fluorescence properties.
Biology: Employed in the study of cellular processes and as a marker in fluorescence microscopy.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic tool.
Wirkmechanismus
The mechanism of action of 7-(Diethylamino)-1,4-difluoro-3H-phenoxazin-3-one involves its interaction with specific molecular targets and pathways. The compound’s diethylamino group facilitates its binding to various biological molecules, while the difluoro groups enhance its stability and reactivity. In photodynamic therapy, the compound generates reactive oxygen species upon exposure to light, leading to the destruction of targeted cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-(Diethylamino)coumarin: Another fluorescent compound with similar applications in analytical chemistry and biology.
7-(Diethylamino)-4-hydroxycoumarin: Known for its strong fluorescence and use in various scientific studies.
Uniqueness
7-(Diethylamino)-1,4-difluoro-3H-phenoxazin-3-one stands out due to its unique combination of diethylamino and difluoro groups, which confer enhanced stability, reactivity, and fluorescence properties compared to other similar compounds .
Eigenschaften
CAS-Nummer |
112009-13-9 |
|---|---|
Molekularformel |
C16H14F2N2O2 |
Molekulargewicht |
304.29 g/mol |
IUPAC-Name |
7-(diethylamino)-1,4-difluorophenoxazin-3-one |
InChI |
InChI=1S/C16H14F2N2O2/c1-3-20(4-2)9-5-6-11-13(7-9)22-16-14(18)12(21)8-10(17)15(16)19-11/h5-8H,3-4H2,1-2H3 |
InChI-Schlüssel |
JZKBKJBUXMZZRE-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=CC2=C(C=C1)N=C3C(=CC(=O)C(=C3O2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tributyl{[3-(tributylstannyl)benzoyl]oxy}stannane](/img/structure/B14309958.png)

![4-Methyl-N-(4-methylphenyl)-N-[4-(2-phenylethyl)phenyl]aniline](/img/structure/B14309989.png)
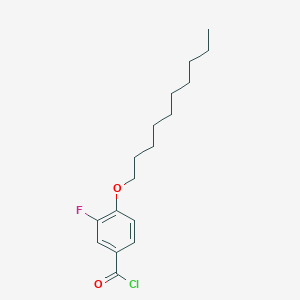
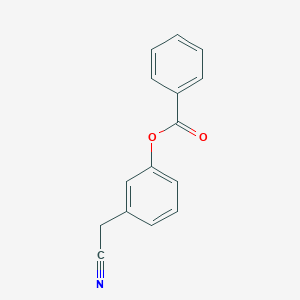
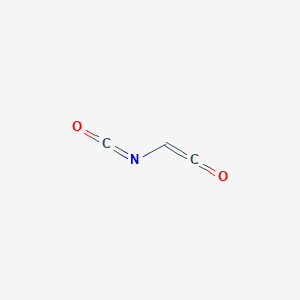
![4-[3-(1,3-Dioxolan-2-yl)propyl]-4'-methyl-2,2'-bipyridine](/img/structure/B14310009.png)
![N~1~,N~4~-Bis[(4-methylphenyl)methyl]benzene-1,4-diamine](/img/structure/B14310010.png)
![Dimethyl [(formylazanediyl)di(ethane-2,1-diyl)]biscarbamate](/img/structure/B14310016.png)

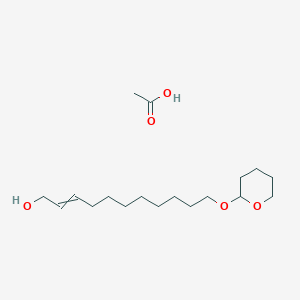
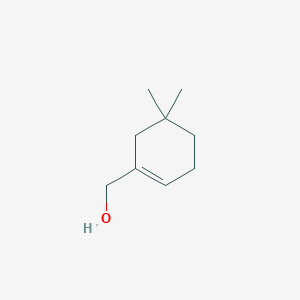
![5-Phenoxy[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B14310030.png)

